5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound with the molecular formula C6H11Cl2N3. It is a white to off-white solid that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH . The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional functional groups, while reduction can produce fully saturated analogs .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features but different chemical properties.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its neuroprotective effects and used in the treatment of neurotoxic injuries.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets . Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHBJMRXMFIYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720999 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-10-0 |
Source
|
Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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